molecular formula C15H11ClN2O6 B5765282 4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid

4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid

Cat. No.: B5765282
M. Wt: 350.71 g/mol
InChI Key: WGXPBDJUYHMZKT-UHFFFAOYSA-N
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Description

4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a nitrophenoxy group, and an acetylamino group attached to a benzoic acid core. Its molecular formula is C15H11Cl2NO4, and it has a molecular weight of 340.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 2-chlorophenol to form 2-nitrophenol.

    Esterification: The esterification of 2-nitrophenol with chloroacetic acid to form 2-nitrophenoxyacetic acid.

    Acylation: The acylation of 2-nitrophenoxyacetic acid with 4-chloro-2-aminobenzoic acid to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Reduction: The reduction of the nitro group forms 4-chloro-2-{[(2-aminophenoxy)acetyl]amino}benzoic acid.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the TRPM4 (Transient receptor potential melastatin member 4) ion channel, which plays a role in various physiological processes . By inhibiting TRPM4, this compound can modulate calcium ion flow and exert neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid: Similar structure but with a chlorophenoxy group instead of a nitrophenoxy group.

    4-chloro-2-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid: Similar structure but with a methoxyphenoxy group instead of a nitrophenoxy group.

Uniqueness

4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This group can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-chloro-2-[[2-(2-nitrophenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O6/c16-9-5-6-10(15(20)21)11(7-9)17-14(19)8-24-13-4-2-1-3-12(13)18(22)23/h1-7H,8H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXPBDJUYHMZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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